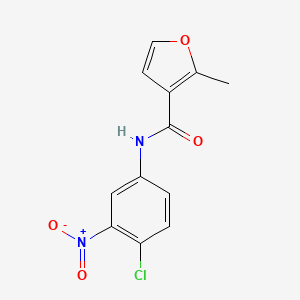![molecular formula C13H17NO4 B5804940 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. MDMA is a derivative of methamphetamine and has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA) due to its high potential for abuse. However, recent scientific research has suggested that MDMA may have therapeutic benefits for the treatment of various mental health disorders.
作用機序
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotion, and social behavior. This compound also activates the release of oxytocin, which is a hormone that is involved in social bonding and trust.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of physiological effects, including increased heart rate, blood pressure, and body temperature. Additionally, this compound can cause dehydration and electrolyte imbalances, which can be dangerous in certain individuals. Long-term use of this compound has been associated with neurotoxicity and cognitive impairment.
実験室実験の利点と制限
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been used in laboratory experiments to study its effects on brain function and behavior. One advantage of using this compound in laboratory experiments is that it produces consistent effects on neurotransmitter systems, which can be useful for studying the mechanisms underlying mental health disorders. One limitation of using this compound in laboratory experiments is that it is a controlled substance, which can make it difficult to obtain and use in research studies.
将来の方向性
There are several areas of future research that could be explored in relation to 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine. One area of interest is the potential use of this compound in the treatment of other mental health disorders, such as addiction and eating disorders. Additionally, there is a need for further research on the long-term effects of this compound use, as well as the potential for this compound to be used in combination with other therapies to enhance treatment outcomes. Finally, there is a need for additional research on the optimal dosing and administration of this compound for therapeutic purposes.
合成法
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine can be synthesized through a multi-step process that involves the reduction of safrole to isosafrole, followed by the oxidation of isosafrole to MDP2P, and finally, the reductive amination of MDP2P with methylamine to form this compound. The synthesis of this compound is complex and requires specialized equipment and expertise.
科学的研究の応用
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has been shown to increase feelings of empathy and trust, which may be beneficial for individuals with PTSD who have difficulty forming and maintaining relationships. Additionally, this compound has been studied for its potential use in couples therapy, as it may help to improve communication and intimacy.
特性
IUPAC Name |
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-15-11-6-10(7-12-13(11)18-9-17-12)8-14-2-4-16-5-3-14/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUIYWDSCJXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate](/img/structure/B5804857.png)
![3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5804862.png)
![N-[5-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5804865.png)

![2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804873.png)
![N-[(2,4-dimethylphenyl)sulfonyl]benzamide](/img/structure/B5804889.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5804892.png)
![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)
![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)
![2-[3-phenyl-5-(3-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5804908.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5804915.png)

![ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5804933.png)
![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)